molecular formula C21H30O5 B1226258 5-Dihydroaldosterone CAS No. 6005-92-1

5-Dihydroaldosterone

Cat. No.: B1226258
CAS No.: 6005-92-1
M. Wt: 362.5 g/mol
InChI Key: WCYSTKTYJRHHAV-RXKCSFKASA-N
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Description

5-Dihydroaldosterone (5α-dihydroaldosterone) is a reduced metabolite of aldosterone, a key mineralocorticoid hormone involved in regulating sodium and potassium balance in the kidneys. The conversion of aldosterone to its 5α-dihydro form occurs via 5α-reductase, which reduces the ∆4-3-ketone group in the steroid A-ring, resulting in a saturated A-ring structure . Unlike aldosterone, which is highly potent, 5α-dihydroaldosterone exhibits reduced mineralocorticoid activity but retains distinct biological effects. Its discovery in the 1970s highlighted the importance of structural modifications in modulating steroid hormone activity .

Properties

CAS No.

6005-92-1

Molecular Formula

C21H30O5

Molecular Weight

362.5 g/mol

IUPAC Name

(2S,5S,6S,9R,14S,15S,16R)-18-hydroxy-2-(2-hydroxyacetyl)-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-11-one

InChI

InChI=1S/C21H30O5/c1-20-7-6-12(23)8-11(20)2-3-13-14-4-5-15(16(24)10-22)21(14)9-17(18(13)20)26-19(21)25/h11,13-15,17-19,22,25H,2-10H2,1H3/t11-,13+,14+,15-,17-,18-,19?,20+,21?/m1/s1

InChI Key

WCYSTKTYJRHHAV-RXKCSFKASA-N

SMILES

CC12CCC(=O)CC1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O

Isomeric SMILES

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2[C@H]4CC5([C@H]3CC[C@@H]5C(=O)CO)C(O4)O

Canonical SMILES

CC12CCC(=O)CC1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O

Synonyms

5 alpha-dihydroaldosterone
5 beta-dihydroaldosterone
5-dihydroaldosterone
5-dihydroaldosterone, (5alpha,11beta)-isome

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Overview

The mineralocorticoid activity of 5α-dihydroaldosterone and related steroids depends on the presence of specific functional groups and the saturation state of the steroid backbone. Below is a comparative analysis of key compounds:

Compound Structure Mineralocorticoid Activity (Relative Potency) Key Biological Role
Aldosterone ∆4-3-ketone, unsaturated A-ring ++++ (Maximal activity at 0.25 μg/rat) Regulates Na+/K+ balance, blood pressure
5α-Dihydroaldosterone 5α-reduced A-ring, saturated ++ (Distinct activity, less than aldosterone) Partial agonist of mineralocorticoid receptor
11-Deoxycorticosterone ∆4-3-ketone, lacks 11-hydroxyl group +++ (Moderate activity) Precursor to corticosterone and aldosterone
5α-Dihydro-11-deoxycorticosterone 5α-reduced A-ring, lacks 11-hydroxyl + (Weak activity) Limited role in electrolyte regulation
Corticosterone ∆4-3-ketone, 11-hydroxyl group + (Mild activity) Glucocorticoid and weak mineralocorticoid
5α-Dihydrocorticosterone 5α-reduced A-ring, saturated Inactive (up to 100 μg/rat) No significant mineralocorticoid effects

Key Findings from Comparative Studies

  • For example, 5α-dihydroaldosterone retains ~20–30% of aldosterone’s potency in adrenalectomized rat models, while 5α-dihydro-11-deoxycorticosterone shows even weaker effects .
  • Structural Specificity : The 11-hydroxyl group in aldosterone is critical for receptor binding. Its absence in 11-deoxycorticosterone reduces potency, and 5α-reduction further decreases activity .
  • Inactive Analogs : 5α-Dihydrocorticosterone and 5α-dihydrocortisol lack mineralocorticoid activity, emphasizing that saturation alone is insufficient to confer function without specific substituents .

Pharmacokinetic and Mechanistic Insights

  • Receptor Binding : Aldosterone binds strongly to the mineralocorticoid receptor (MR) due to its ∆4-3-ketone and 11-hydroxyl groups. 5α-Dihydroaldosterone has lower affinity, likely due to altered A-ring geometry .
  • Enzymatic Pathways: 5α-Reductase, which catalyzes the formation of 5α-dihydroaldosterone, is also involved in converting testosterone to dihydrotestosterone (DHT), a potent androgen.

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